Chemical Profiling and Analytical Utility of rac-1-Stearoyl-3-chloropropanediol-d5: A Mechanistic Whitepaper
Chemical Profiling and Analytical Utility of rac-1-Stearoyl-3-chloropropanediol-d5: A Mechanistic Whitepaper
Executive Summary
The accurate quantification of process-induced food contaminants and the development of advanced lipid nanoparticle (LNP) delivery systems require internal standards of the highest isotopic purity. rac-1-Stearoyl-3-chloropropanediol-d5 (also known as 1-Stearoyl-3-MCPD-d5) serves as a critical stable-isotope-labeled internal standard (SIL-IS). By incorporating five deuterium atoms into the glycerol backbone, this compound perfectly mimics the physicochemical behavior of native 1-Stearoyl-3-MCPD while providing a distinct mass shift for mass spectrometry (MS).
This whitepaper provides an in-depth technical analysis of the chemical properties, mechanistic utility, and validated experimental workflows associated with rac-1-Stearoyl-3-chloropropanediol-d5, designed for analytical chemists and drug development professionals.
Physicochemical Profiling
Understanding the exact molecular properties of rac-1-Stearoyl-3-chloropropanediol-d5 is essential for predicting its chromatographic retention time, solubility profile, and fragmentation behavior.
Table 1: Core Chemical and Physical Properties
| Property | Value | Scientific Implication |
| Chemical Name | rac-1-Stearoyl-3-chloropropanediol-d5 | Deuterated analog of a primary 3-MCPD monoester. |
| CAS Number | 1795785-84-0 (also 2514555-41-8) | Unique identifier for the stable isotope[1]. |
| Molecular Formula | C₂₁H₃₆D₅ClO₃ | Five deuterium atoms ensure a +5 Da mass shift, preventing isotopic overlap with the native compound. |
| Molecular Weight | 382.03 g/mol | High mass relative to free 3-MCPD, requiring ester cleavage for standard GC-MS analysis[1]. |
| Target Class | Isotope-Labeled Lipid | Highly lipophilic; requires non-polar solvents (e.g., THF, Toluene) for stock solution preparation. |
| Primary Application | Internal Standard (LC-MS/MS, GC-MS) | Compensates for matrix effects and extraction losses during sample preparation. |
Mechanistic Role & Causality in Mass Spectrometry
The Necessity of Deuteration (Matrix Effect Compensation)
In complex matrices like refined edible oils or infant formula, co-eluting lipids cause significant ion suppression or enhancement in the MS source. Because rac-1-Stearoyl-3-chloropropanediol-d5 shares the exact lipophilicity and pKa of its native counterpart, it co-elutes perfectly during liquid or gas chromatography. Any matrix-induced ionization bias affects both the native analyte and the d5-standard equally. By quantifying the ratio of their peak areas rather than absolute abundance, the analytical workflow becomes a self-validating system that mathematically cancels out matrix interference[2].
Derivatization Chemistry
Direct analysis of intact 3-MCPD esters via LC-MS/MS is possible but complex due to the vast number of fatty acid combinations (e.g., palmitoyl, oleoyl, stearoyl)[3]. Therefore, the industry standard (e.g., AOCS Official Method Cd 29a-13) relies on an "indirect" method: cleaving the ester bonds to release free 3-MCPD, followed by derivatization[4].
Free 3-MCPD is too polar and low-mass for sensitive GC-MS analysis. Reacting the cleaved 3-MCPD-d5 with Phenylboronic Acid (PBA) forms a cyclic boronate ester. This reaction drastically lowers the molecule's boiling point (enhancing volatility) and directs electron ionization (EI) toward stable, high-mass diagnostic fragments[5].
Table 2: Diagnostic MS/MS Transitions (SIM Mode) for PBA-Derivatives
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Causality / Origin |
| Native 3-MCPD-PBA | 147 | 196, 198 | Loss of the chloromethyl group from the boronate ring. |
| 3-MCPD-d5-PBA (IS) | 150 | 201, 203 | +3 Da shift in the quantifier due to deuterium retention on the ring[5]. |
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the following step-by-step methodology outlines the validated extraction and quantification of 3-MCPD esters using rac-1-Stearoyl-3-chloropropanediol-d5, adapted from AOCS Cd 29a-13 and ISO 18363-2 standards[4][6].
Step-by-Step Methodology: Indirect GC-MS Quantification
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Sample Spiking (Internal Standardization):
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Action: Weigh 100 mg of the homogenized lipid sample into a glass vial. Add 50 µL of rac-1-Stearoyl-3-chloropropanediol-d5 working solution (e.g., 10 µg/mL in THF).
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Causality: Spiking before any chemical manipulation ensures that the d5-standard undergoes the exact same degradation, partitioning, and derivatization losses as the native analyte.
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Acid/Alkaline Transesterification (Cleavage):
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Action: Add 2 mL of Tetrahydrofuran (THF) and a methanolic sodium methoxide solution (or sulfuric acid for acid transesterification). Incubate at 50°C for 15 minutes.
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Causality: The catalyst cleaves the stearoyl ester bond, releasing free 3-MCPD and 3-MCPD-d5. THF is used to ensure the lipid matrix remains fully solubilized during the reaction.
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Reaction Quenching & Defatting:
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Action: Neutralize the reaction with an acidic salt solution (e.g., NaBr/H₂SO₄) to halt transesterification and prevent the conversion of 3-MCPD into glycidol. Extract the bulk lipids using 2 mL of iso-hexane. Discard the upper organic (lipid) layer.
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Causality: Removing the bulk triacylglycerols prevents extreme column fouling and source contamination in the GC-MS.
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PBA Derivatization:
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Action: Add 250 µL of Phenylboronic Acid (PBA) solution to the remaining aqueous phase. Vortex and incubate in an ultrasonic bath for 5 minutes at room temperature[5].
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Final Extraction for GC-MS:
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Action: Add 1 mL of n-heptane. Vortex vigorously for 15 seconds to partition the newly formed non-polar PBA-derivatives into the heptane layer. Transfer the upper heptane layer to an autosampler vial.
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Self-Validation Check: Monitor the isotopic ratio of the recovered internal standard. A deviation of >5% in the expected m/z 150 area across sequential injections indicates matrix-induced ion suppression or incomplete derivatization.
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Workflow for 3-MCPD ester quantification using d5-internal standards.
Formation Pathways & Emerging Applications
Heat-Induced Formation in Edible Oils
Understanding how native 3-MCPD esters form provides context for why rigorous testing is mandated. During the high-temperature deodorization phase of edible oil refining (>200°C), trace organochlorines or naturally occurring salts (NaCl) react with diacylglycerols (DAGs) and triacylglycerols (TAGs). This heat triggers the formation of a highly reactive cyclic acyloxonium intermediate, which is subsequently attacked by chloride ions to form 3-MCPD esters[7].
Heat-induced formation pathway of 3-MCPD esters during oil refining.
Lipid Nanoparticles (LNPs) and Pharmacokinetics
Beyond food safety, rac-1-Stearoyl-3-chloropropanediol is classified as a functional lipid capable of being integrated into Lipid Nanoparticles (LNPs) for targeted drug delivery. The deuterated variant (rac-1-Stearoyl-3-chloropropanediol-d5) is increasingly utilized by pharmaceutical researchers as an isotopic tracer. Incorporating stable heavy isotopes into drug delivery vehicles allows scientists to track LNP biodistribution, metabolic degradation, and pharmacokinetic profiles in vivo without the safety hazards associated with radiolabeling[1].
References
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Title: (Rac)-1-Stearoyl-3-chloropropanedioll-d5-1 | Stable Isotope | MedChemExpress Source: medchemexpress.com URL:
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Title: (Rac)-1-Stearoyl-3-chloropropanedioll-d5-1 Product Data Sheet Source: medchemexpress.com URL: 1
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Title: rac-1-Stearoyl-3-chloropropanediol-d5 | CAS 1795785-84-0 | SCBT Source: scbt.com URL:
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Title: Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices Source: nih.gov URL: 3
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Title: Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils Source: restek.com URL: 2
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Title: Determination of Fatty Acid Esters of 2- and 3-Monochloro-1,2-propanediol (MCPD) and Glycidol in Edible Oil Using GC–MS TQ Source: chromatographyonline.com URL:
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Title: INTERNATIONAL STANDARD ISO 18363-2 Source: iteh.ai URL: 4
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Title: EN 14573 2004 - 3-MCPD Determination in Food by GC/MS Standard Source: iteh.ai URL: 6
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Title: Method for determination of 2-and 3-MCPD fatty acid esters and glycidol fatty acid esters in edible oils and fats by acid trans Source: fssai.gov.in URL: 5
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Title: MCPD and glycidyl esters in the food chain Source: chiron.no URL: 7
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]
- 3. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. fssai.gov.in [fssai.gov.in]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. chiron.no [chiron.no]
